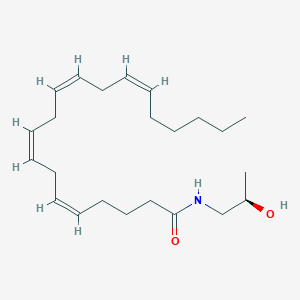

R-2 Méthanandamide

Vue d'ensemble

Description

R-2 Méthanandamide : est un analogue synthétique de l'anandamide, un endocannabinoïde naturellement présent. C'est un composé chiral avec un groupe méthyle en configuration ® au deuxième carbone du groupe éthanolamine. Ce composé est connu pour sa puissance et sa stabilité métabolique plus élevées que l'anandamide .

Applications De Recherche Scientifique

R-2 Methanandamide has a wide range of applications in scientific research:

Chemistry: It is used as a reference compound for studying the properties and reactions of endocannabinoids.

Biology: It serves as a tool for investigating the role of endocannabinoids in biological systems.

Medicine: Research on R-2 Methanandamide focuses on its potential therapeutic effects, including its role in pain management and anti-inflammatory properties.

Industry: It is used in the development of new pharmaceuticals and as a standard in analytical chemistry.

Mécanisme D'action

Target of Action

R-2 Methanandamide primarily targets the Cannabinoid CB1 receptor . The CB1 receptor is a G protein-coupled receptor that is predominantly expressed in the central nervous system . It plays a crucial role in modulating neurotransmitter release, thereby affecting various physiological processes such as cognition, memory, pain sensation, and appetite .

Mode of Action

R-2 Methanandamide acts as an agonist at the CB1 receptor . This means it binds to the receptor and activates it, triggering a series of intracellular events. These events lead to various physiological responses, depending on the specific cell type and location within the body .

Biochemical Pathways

Upon activation by R-2 Methanandamide, the CB1 receptor can influence several biochemical pathways. One key pathway involves the induction of cyclooxygenase-2 (COX-2) expression . COX-2 is an enzyme that plays a crucial role in the synthesis of prostaglandins, which are lipid compounds that have diverse effects on inflammation, pain sensation, and other physiological processes .

Pharmacokinetics

R-2 Methanandamide exhibits a remarkable stability to aminopeptidase hydrolysis . This suggests that it may have a longer half-life and greater bioavailability compared to other similar compounds.

Result of Action

The activation of the CB1 receptor by R-2 Methanandamide can lead to various molecular and cellular effects. For instance, in human cervical carcinoma cells and human neuroglioma cells, R-2 Methanandamide has been shown to induce apoptosis (programmed cell death) via a mechanism involving the induction of COX-2 expression . This suggests that R-2 Methanandamide could potentially have antitumor effects.

Analyse Biochimique

Biochemical Properties

R-2 Methanandamide interacts with cannabinoid receptors, specifically CB1 and CB2 . These interactions play a crucial role in various biochemical reactions. For instance, R-2 Methanandamide has been found to inhibit electrically-evoked contractions of the mouse vas deferens, indicating its role in modulating neurotransmission .

Cellular Effects

R-2 Methanandamide has been shown to have significant effects on various types of cells. For example, it induces apoptosis in H4 human neuroglioma cells and human cervical carcinoma cells . This effect is believed to be mediated through the up-regulation of the cyclooxygenase-2 (COX-2) enzyme .

Molecular Mechanism

The molecular mechanism of R-2 Methanandamide involves its interaction with cannabinoid receptors and the subsequent activation of various pathways. For instance, it has been shown to induce the expression of COX-2, leading to the synthesis of prostaglandins that activate peroxisome proliferator-activated receptor γ (PPARγ), a key player in apoptosis .

Temporal Effects in Laboratory Settings

The effects of R-2 Methanandamide have been observed to change over time in laboratory settings. For example, its induced COX-2 expression in H4 human neuroglioma cells was found to be time-dependent .

Dosage Effects in Animal Models

The effects of R-2 Methanandamide have been studied in animal models. For instance, squirrel monkeys have been found to self-administer R-2 Methanandamide intravenously, indicating its reinforcing properties .

Metabolic Pathways

R-2 Methanandamide is involved in the endocannabinoid system’s metabolic pathways. It is metabolized by fatty acid amide hydrolase, similar to other endocannabinoids .

Transport and Distribution

The transport and distribution of R-2 Methanandamide within cells and tissues are believed to be similar to other endocannabinoids. Endocannabinoids are known to be transported into cells by a specific uptake system .

Subcellular Localization

Given its similarity to other endocannabinoids, it is likely to be found in areas where cannabinoid receptors are present .

Méthodes De Préparation

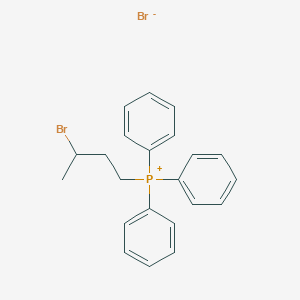

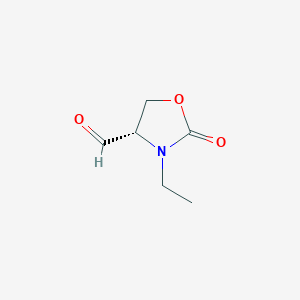

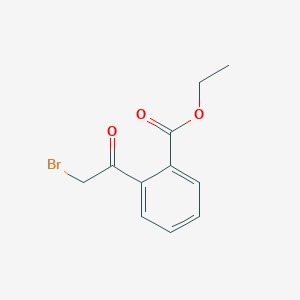

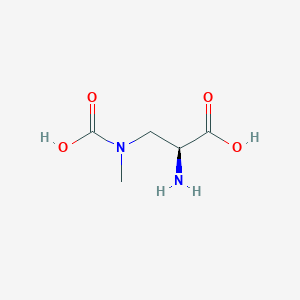

Voies synthétiques et conditions réactionnelles : Le R-2 Méthanandamide peut être synthétisé par un processus en plusieurs étapes impliquant la réaction de l'acide arachidonique avec des dérivés de l'éthanolamine. Les étapes clés comprennent:

Estérification : L'acide arachidonique est estérifié avec l'éthanolamine pour former l'arachidonyl éthanolamide.

Hydrolyse : L'ester est ensuite hydrolysé pour produire l'amide correspondant.

Méthylation : La dernière étape implique la méthylation de l'amide pour introduire le groupe ®-méthyle au deuxième carbone de la partie éthanolamine.

Méthodes de production industrielle : La production industrielle de this compound implique des voies synthétiques similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, souvent en utilisant des techniques avancées telles que la chromatographie liquide haute performance pour la purification .

Analyse Des Réactions Chimiques

Types de réactions : Le R-2 Méthanandamide subit diverses réactions chimiques, notamment:

Oxydation : Il peut être oxydé pour former des époxydes correspondants et des dérivés hydroxylés.

Réduction : Les réactions de réduction peuvent le convertir en analogues saturés.

Substitution : Il peut subir des réactions de substitution, en particulier au niveau du groupe hydroxyle.

Réactifs et conditions courants:

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogénoalcanes et les chlorures d'acyle sont utilisés pour les réactions de substitution.

Principaux produits:

Oxydation : Époxydes et dérivés hydroxylés.

Réduction : Analogues saturés.

Substitution : Dérivés alkylés et acylés.

Applications de la recherche scientifique

Le this compound a un large éventail d'applications dans la recherche scientifique:

Chimie : Il est utilisé comme composé de référence pour étudier les propriétés et les réactions des endocannabinoïdes.

Biologie : Il sert d'outil pour étudier le rôle des endocannabinoïdes dans les systèmes biologiques.

Médecine : La recherche sur le this compound se concentre sur ses effets thérapeutiques potentiels, notamment son rôle dans la gestion de la douleur et ses propriétés anti-inflammatoires.

Industrie : Il est utilisé dans le développement de nouveaux produits pharmaceutiques et comme étalon en chimie analytique.

Mécanisme d'action

Le this compound exerce ses effets en se liant aux récepteurs cannabinoïdes, en particulier aux récepteurs CB1 et CB2. Cette liaison active diverses voies de signalisation, notamment la voie dépendante de la cyclooxygénase-2, conduisant à l'apoptose dans certaines cellules cancéreuses. Il implique également l'activation des voies de signalisation de l'apoptose mitochondriale .

Comparaison Avec Des Composés Similaires

Composés similaires:

Anandamide : L'endocannabinoïde naturel avec une puissance et une stabilité métabolique plus faibles.

R-Méthanandamide : Un autre analogue synthétique avec des propriétés similaires mais une stéréochimie différente.

2-Arachidonoylglycérol : Un autre endocannabinoïde avec une structure chimique et des propriétés différentes

Unicité : Le R-2 Méthanandamide est unique en raison de sa puissance et de sa stabilité métabolique plus élevées que l'anandamide. Il présente également des propriétés pharmacologiques distinctes, ce qui en fait un outil précieux dans la recherche scientifique .

Propriétés

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-[(2R)-2-hydroxypropyl]icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-21-22(2)25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26)/b8-7-,11-10-,14-13-,17-16-/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNMZCWZEMNFCR-FQPARAGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

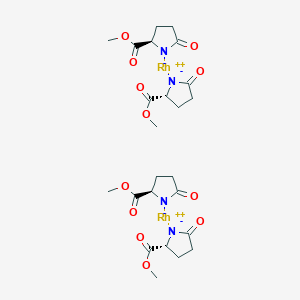

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene](/img/structure/B164183.png)

![4-[(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydron;platinum(2+);tetrachloride](/img/structure/B164213.png)

![2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B164216.png)